2-(2,6-Dichlorophenyl)-1-benzofuran
CAS No.: 62924-12-3
Cat. No.: VC7988253
Molecular Formula: C14H8Cl2O
Molecular Weight: 263.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62924-12-3 |
---|---|
Molecular Formula | C14H8Cl2O |
Molecular Weight | 263.1 g/mol |
IUPAC Name | 2-(2,6-dichlorophenyl)-1-benzofuran |
Standard InChI | InChI=1S/C14H8Cl2O/c15-10-5-3-6-11(16)14(10)13-8-9-4-1-2-7-12(9)17-13/h1-8H |
Standard InChI Key | GDSHJPORAABXQE-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(O2)C3=C(C=CC=C3Cl)Cl |
Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C3=C(C=CC=C3Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
2-(2,6-Dichlorophenyl)-1-benzofuran (molecular formula: ) consists of a benzofuran core fused to a 2,6-dichlorophenyl group at the C-2 position . The benzofuran system comprises a benzene ring fused to a furan moiety, with the dichlorophenyl substituent introducing steric and electronic effects that influence reactivity and biological interactions. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Weight | 263.1 g/mol |
IUPAC Name | 2-(2,6-Dichlorophenyl)-1-benzofuran |
SMILES | |
InChI Key | GDSHJPORAABXQE-UHFFFAOYSA-N |
CAS Registry Number | 62924-12-3 |
The compound’s planar structure and chlorine substituents enhance its lipophilicity, potentially improving membrane permeability in biological systems .
Synthesis and Characterization
Analytical Characterization
Modern techniques for characterizing benzofuran derivatives include:
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Nuclear Magnetic Resonance (NMR): and NMR spectra confirm substituent positions and electronic environments. For example, the aromatic protons of the dichlorophenyl group typically resonate at δ 7.2–7.5 ppm .
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Mass Spectrometry (MS): High-resolution MS (HRMS) provides exact mass confirmation (theoretical [M+H]: 263.01 Da) .
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Thermogravimetric Analysis (TGA): Assesses thermal stability, critical for pharmaceutical formulation .
Structure-Activity Relationships (SAR)
Key SAR insights for benzofuran derivatives include:
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Substituent Position: Hydroxyl groups at C-4 enhance antibacterial activity, while C-2 substitutions reduce it .
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Halogen Effects: Chlorine atoms at meta/para positions increase lipophilicity and target binding, as seen in the dichlorophenyl group of 2-(2,6-dichlorophenyl)-1-benzofuran .
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Crystallinity: Polymorphic forms (e.g., Forms I and II in WO2006116218A1) exhibit varying bioavailabilities, emphasizing the role of solid-state chemistry .
Future Directions and Applications
2-(2,6-Dichlorophenyl)-1-benzofuran warrants further investigation for:
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Antimicrobial Drug Development: Structural modifications to introduce polar groups (e.g., -OH, -NH) could optimize solubility and potency.
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CNS-Targeted Therapies: Functionalization with amine groups may enhance 5-HT receptor affinity, as demonstrated in related compounds .
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Oncology: Screening against cancer cell lines could reveal antiproliferative mechanisms.
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